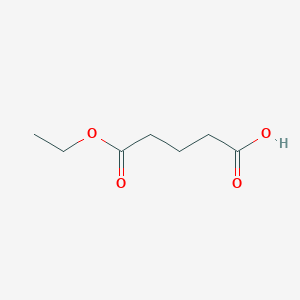

Ethyl hydrogen glutarate

Description

Properties

IUPAC Name |

5-ethoxy-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O4/c1-2-11-7(10)5-3-4-6(8)9/h2-5H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYMNBFURSYZQBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20147865 | |

| Record name | Ethyl hydrogen glutarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20147865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1070-62-8 | |

| Record name | Monoethyl glutarate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1070-62-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl hydrogen glutarate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001070628 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl hydrogen glutarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20147865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl hydrogen glutarate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.707 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Ethyl Hydrogen Glutarate from Glutaric Anhydride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of ethyl hydrogen glutarate, a valuable monoester intermediate in various chemical and pharmaceutical applications. The synthesis is achieved through the facile ring-opening of glutaric anhydride with ethanol. This document details the underlying reaction mechanism, a comprehensive experimental protocol, and expected quantitative data, including product yield and spectroscopic characterization.

Introduction

This compound, also known as monoethyl glutarate or 5-ethoxy-5-oxopentanoic acid, is a dicarboxylic acid monoester. Its bifunctional nature, possessing both a carboxylic acid and an ester group, makes it a versatile building block in organic synthesis. It serves as a precursor in the production of a variety of organic molecules, including active pharmaceutical ingredients (APIs), specialty polymers, and resins. The synthesis from glutaric anhydride and ethanol is an efficient and atom-economical method for its preparation.

Reaction Mechanism and Signaling Pathway

The synthesis of this compound from glutaric anhydride proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the oxygen atom of ethanol acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the glutaric anhydride. This leads to the opening of the anhydride ring and the formation of a tetrahedral intermediate. Subsequent proton transfer and collapse of the intermediate yield the final product, this compound. The reaction is often facilitated by an acid or base catalyst.

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from established procedures for the mono-esterification of cyclic anhydrides.

Materials:

-

Glutaric anhydride (C₅H₆O₃)

-

Anhydrous ethanol (C₂H₅OH)

-

(Optional) Catalyst: 4-Dimethylaminopyridine (DMAP) or a strong acid catalyst (e.g., concentrated sulfuric acid)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

1 M Hydrochloric acid (HCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve glutaric anhydride (1.0 equivalent) in a minimal amount of a suitable solvent like dichloromethane or use excess ethanol as the solvent.

-

Addition of Alcohol: Add anhydrous ethanol (1.0 to 1.2 equivalents). If using a catalyst, add it at this stage (e.g., 0.05-0.1 equivalents of DMAP).

-

Reaction Conditions: Stir the reaction mixture at room temperature. The reaction can be monitored by Thin Layer Chromatography (TLC). If the reaction is slow, it can be gently heated to reflux (approximately 40-60 °C). The reaction time can vary from a few hours to overnight.

-

Work-up: a. After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. b. If a solvent was used, remove it under reduced pressure using a rotary evaporator. c. Dissolve the residue in dichloromethane and transfer it to a separatory funnel. d. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove any unreacted glutaric acid. e. To recover the product, acidify the aqueous layer with 1 M HCl to a pH of approximately 2-3 and extract with dichloromethane (3 x volumes). f. Combine the organic extracts.

-

Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.

-

Purification: The crude product can be purified by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to yield the pure this compound.

Caption: Experimental workflow for the synthesis of this compound.

Data Presentation

The following tables summarize the key quantitative data for the reactants and the expected product.

Table 1: Physical and Chemical Properties of Reactants and Product

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) |

| Glutaric Anhydride | C₅H₆O₃ | 114.10 | White crystalline solid | 55-57 | 287 |

| Ethanol | C₂H₅OH | 46.07 | Colorless liquid | -114 | 78.37 |

| This compound | C₇H₁₂O₄ | 160.17 | Colorless to pale yellow liquid | 7-8 | 150 @ 15 Torr |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Peaks / Shifts |

| ¹H NMR (CDCl₃) | δ (ppm): 11.5-12.0 (br s, 1H, COOH), 4.12 (q, 2H, OCH₂CH₃), 2.45 (t, 2H, CH₂COOH), 2.35 (t, 2H, CH₂COOEt), 1.95 (quint, 2H, CH₂CH₂CH₂), 1.25 (t, 3H, OCH₂CH₃) |

| ¹³C NMR (CDCl₃) | δ (ppm): 179.1 (COOH), 173.2 (COO), 60.5 (OCH₂), 33.5 (CH₂), 33.0 (CH₂), 20.0 (CH₂), 14.2 (CH₃) |

| IR (neat) | ν (cm⁻¹): 3200-2500 (br, O-H stretch of COOH), 1735 (C=O stretch of ester), 1710 (C=O stretch of COOH), 1180 (C-O stretch) |

| Mass Spectrometry (EI) | m/z (%): 160 (M+), 115, 87, 73 |

Note: Spectroscopic data are approximate and may vary slightly depending on the solvent and instrument used.

Table 3: Typical Reaction Parameters and Yield

| Parameter | Value |

| Stoichiometry (Glutaric Anhydride:Ethanol) | 1 : 1.0 - 1.2 |

| Catalyst Loading (if used) | 0.05 - 0.1 equivalents |

| Reaction Temperature | Room Temperature to 60 °C |

| Reaction Time | 2 - 24 hours |

| Expected Yield | 80 - 95% |

Purification and Characterization

The purification of this compound is crucial to remove unreacted starting materials and any by-products, such as diethyl glutarate that may form if excess ethanol is used.

Caption: Purification scheme for this compound.

The purity of the final product can be assessed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), as detailed in Table 2. The presence of a broad peak in the ¹H NMR spectrum between 11.5 and 12.0 ppm and a broad O-H stretch in the IR spectrum around 3200-2500 cm⁻¹ are characteristic of the carboxylic acid moiety, confirming the successful mono-esterification.

Conclusion

The synthesis of this compound from glutaric anhydride and ethanol is a straightforward and high-yielding reaction. This guide provides the necessary details for researchers and professionals in the field of drug development and chemical synthesis to successfully perform this transformation. The provided experimental protocol, along with the tabulated data and graphical representations of the workflow and mechanism, serves as a comprehensive resource for the preparation and characterization of this important chemical intermediate.

A Technical Guide to Monoethyl Glutarate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monoethyl glutarate, also known as glutaric acid monoethyl ester, is a dicarboxylic acid monoester with the chemical formula C₇H₁₂O₄.[1] It is a colorless to almost colorless clear liquid with a mild, fruity odor.[2] This document provides an in-depth technical overview of the physical and chemical properties of monoethyl glutarate, detailed experimental protocols for its synthesis and purification, and a discussion of its applications, particularly in the realm of drug development and as a chemical intermediate. Its low toxicity profile makes it a compound of interest in the cosmetic and pharmaceutical industries.[2]

Physical and Chemical Properties

Monoethyl glutarate possesses a unique combination of a polar carboxylic acid group and a more nonpolar ethyl ester group, which dictates its physical and chemical behavior. A summary of its key properties is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₂O₄ | [1] |

| Molecular Weight | 160.17 g/mol | [1] |

| CAS Number | 1070-62-8 | [1] |

| Appearance | Colorless to almost colorless clear liquid | [1][2] |

| Odor | Mild, fruity | [2] |

| Boiling Point | 170 °C at 34 mmHg | |

| Density | 1.11 g/cm³ (at 20/20 °C) | |

| Refractive Index | 1.44 (at 20 °C) | |

| Solubility | Soluble in organic solvents such as ethanol and ether; limited solubility in water.[2] | |

| pKa (predicted for mono-methyl glutarate) | 4.62 ± 0.10 | [3] |

Spectral Data

Detailed spectral analysis is crucial for the identification and characterization of monoethyl glutarate. Below are the expected spectral characteristics based on its structure and data from its close analog, mono-methyl glutarate.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of monoethyl glutarate is expected to show distinct signals corresponding to the different proton environments in the molecule.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~1.25 | triplet | 3H | -O-CH₂-CH₃ |

| ~1.95 | quintet | 2H | -CH₂-CH₂ -CH₂- |

| ~2.40 | triplet | 2H | HOOC-CH₂ -CH₂- |

| ~2.45 | triplet | 2H | -CH₂-CH₂ -COO- |

| ~4.15 | quartet | 2H | -O-CH₂ -CH₃ |

| ~11-12 | singlet (broad) | 1H | -COOH |

Note: Predicted chemical shifts are based on standard values and data for mono-methyl glutarate. Actual values may vary depending on the solvent and experimental conditions.

¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule.

| Chemical Shift (ppm) | Assignment |

| ~14 | -O-CH₂-C H₃ |

| ~20 | -CH₂-C H₂-CH₂- |

| ~33 | HOOC-C H₂-CH₂- |

| ~34 | -CH₂-C H₂-COO- |

| ~61 | -O-C H₂-CH₃ |

| ~173 | -C OO- |

| ~179 | -C OOH |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is useful for identifying the key functional groups present in monoethyl glutarate.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (carboxylic acid) |

| 2980-2850 | Medium-Strong | C-H stretch (aliphatic) |

| 1735 | Strong | C=O stretch (ester) |

| 1710 | Strong | C=O stretch (carboxylic acid) |

| 1300-1000 | Medium-Strong | C-O stretch (ester and carboxylic acid) |

Mass Spectrometry (Predicted Fragmentation)

Electron ionization mass spectrometry of monoethyl glutarate is expected to show a molecular ion peak and characteristic fragment ions.

-

Molecular Ion (M⁺): m/z = 160

-

Key Fragments:

-

m/z = 115 (Loss of -OC₂H₅)

-

m/z = 131 (Loss of -C₂H₅)

-

m/z = 87 (Cleavage at the C-C bond alpha to the carboxylic acid)

-

m/z = 73 (McLafferty rearrangement of the ester)

-

Experimental Protocols

Synthesis of Monoethyl Glutarate via Fischer Esterification

This protocol describes the synthesis of monoethyl glutarate from glutaric acid and ethanol using an acid catalyst.

Materials:

-

Glutaric acid

-

Anhydrous ethanol

-

Concentrated sulfuric acid

-

Sodium bicarbonate solution (5% w/v)

-

Anhydrous magnesium sulfate

-

Diethyl ether

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a round-bottom flask, combine glutaric acid (1 equivalent) and a molar excess of anhydrous ethanol (e.g., 3-5 equivalents).

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3% of the mass of glutaric acid).

-

Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

-

Add diethyl ether to dilute the mixture and wash with water to remove excess ethanol and sulfuric acid.

-

Neutralize any remaining acid by washing with a 5% sodium bicarbonate solution until effervescence ceases.

-

Wash the organic layer with brine, then dry it over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and remove the diethyl ether by rotary evaporation.

-

The crude product contains a mixture of monoethyl glutarate, diethyl glutarate, and unreacted glutaric acid.

Purification by Fractional Distillation

Procedure:

-

Assemble a fractional distillation apparatus.

-

Place the crude product from the synthesis step into the distillation flask.

-

Heat the flask gently under reduced pressure (vacuum distillation is preferred to lower the boiling points and prevent decomposition).

-

Collect the fraction corresponding to the boiling point of monoethyl glutarate (approx. 170 °C at 34 mmHg). Diethyl glutarate will have a higher boiling point.

Applications in Drug Development

Glutaric acid and its derivatives are increasingly being explored in drug development, primarily for the creation of prodrugs and as linkers in drug delivery systems.

Monoethyl Glutarate as a Prodrug Moiety

The carboxylic acid group of monoethyl glutarate can be covalently linked to a hydroxyl or amino group of a parent drug molecule to form a prodrug. This strategy can be employed to:

-

Improve Solubility: The introduction of the glutarate monoester can enhance the aqueous solubility of poorly soluble drugs.

-

Enhance Bioavailability: By masking polar functional groups, the lipophilicity of a drug can be increased, potentially improving its absorption across biological membranes.

-

Controlled Release: The ester linkage can be designed to be cleaved by esterase enzymes present in the body, leading to the controlled release of the active drug at the target site.

Glutarate Linkers in Antibody-Drug Conjugates (ADCs)

The bifunctional nature of glutaric acid (and its derivatives) makes it a suitable linker for connecting an antibody to a cytotoxic drug in an ADC. The carboxylic acid groups can be activated to react with functional groups on both the antibody and the drug. The resulting ester or amide linkages can be designed to be stable in circulation but cleavable within the target cancer cells, releasing the potent drug payload.

Visualizations

Experimental Workflow: Synthesis and Purification of Monoethyl Glutarate

Caption: Workflow for the synthesis and purification of monoethyl glutarate.

Logical Relationship: Monoethyl Glutarate in Prodrug Design

Caption: Role of monoethyl glutarate in a prodrug strategy.

References

Spectroscopic Profile of 5-Ethoxy-5-oxopentanoic Acid (CAS 1070-62-8): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Ethoxy-5-oxopentanoic acid (also known as Ethyl hydrogen glutarate), CAS number 1070-62-8. This document is intended to serve as a valuable resource for researchers and professionals involved in drug development and other scientific endeavors requiring detailed molecular characterization.

Compound Information

| Property | Value |

| Chemical Name | 5-Ethoxy-5-oxopentanoic acid |

| Synonyms | This compound, Monoethyl glutarate |

| CAS Number | 1070-62-8 |

| Molecular Formula | C₇H₁₂O₄ |

| Molecular Weight | 160.17 g/mol |

| Chemical Structure | O=C(O)CCCC(=O)OCC |

Spectroscopic Data Summary

The following tables summarize the expected and reported spectroscopic data for 5-Ethoxy-5-oxopentanoic acid. This data is essential for compound identification, purity assessment, and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~10-12 | Singlet (broad) | 1H | -COOH |

| 4.12 | Quartet | 2H | -OCH₂CH₃ |

| 2.41 | Triplet | 2H | -CH₂COOH |

| 2.35 | Triplet | 2H | -CH₂COO- |

| 1.93 | Quintet | 2H | -CH₂CH₂CH₂- |

| 1.25 | Triplet | 3H | -OCH₂CH₃ |

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (ppm) | Assignment |

| ~179 | -COOH |

| ~173 | -COO- |

| ~61 | -OCH₂- |

| ~33 | -CH₂COOH |

| ~33 | -CH₂COO- |

| ~20 | -CH₂CH₂CH₂- |

| ~14 | -CH₃ |

Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic acid) |

| 2980, 2940 | Medium | C-H stretch (Aliphatic) |

| 1735 | Strong | C=O stretch (Ester) |

| 1710 | Strong | C=O stretch (Carboxylic acid) |

| 1260, 1180 | Strong | C-O stretch |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity | Assignment |

| 160 | Low | [M]⁺ (Molecular Ion) |

| 143 | High | [M - OH]⁺ |

| 115 | High | [M - OCH₂CH₃]⁺ |

| 87 | Medium | [M - COOCH₂CH₃]⁺ |

| 73 | Medium | [COOCH₂CH₃]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy

A significant UV-Vis absorption for 5-Ethoxy-5-oxopentanoic acid is not expected in the 200-800 nm range, as the molecule lacks extensive conjugation or chromophores that absorb in this region. Any observed absorbance would likely be weak and in the far UV region.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited. These protocols are based on standard laboratory practices and can be adapted for specific instrumentation.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: A sample of 5-10 mg of 5-Ethoxy-5-oxopentanoic acid is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer is used.

-

¹H NMR Acquisition:

-

A standard one-pulse sequence is used.

-

The spectral width is set to approximately 16 ppm.

-

A sufficient number of scans (e.g., 16-64) are acquired to achieve a good signal-to-noise ratio.

-

The relaxation delay is set to 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled pulse sequence is used.

-

The spectral width is set to approximately 220 ppm.

-

A larger number of scans (e.g., 1024 or more) are acquired due to the lower natural abundance of ¹³C.

-

The relaxation delay is set to 2-5 seconds.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to TMS.

IR Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation: As 5-Ethoxy-5-oxopentanoic acid is a liquid at room temperature, a drop of the neat liquid is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory is used.

-

Data Acquisition:

-

A background spectrum of the clean ATR crystal is collected.

-

The sample spectrum is then collected.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - Gas Chromatography-Mass Spectrometry - EI-GC-MS):

-

Sample Preparation: A dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is prepared.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization source.

-

Gas Chromatography:

-

A small volume (e.g., 1 µL) of the sample solution is injected into the GC.

-

The sample is vaporized and separated on a capillary column (e.g., a non-polar column like DB-5).

-

A temperature program is used to elute the compound.

-

-

Mass Spectrometry:

-

As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.

-

The molecules are bombarded with a beam of electrons (typically at 70 eV).

-

The resulting ions are accelerated and separated by their mass-to-charge ratio in the mass analyzer (e.g., a quadrupole).

-

A mass spectrum is recorded.

-

-

Data Analysis: The mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like 5-Ethoxy-5-oxopentanoic acid.

Ethyl Hydrogen Glutarate: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of the Molecular Characteristics, Synthesis, and Potential Biological Significance of a Versatile Dicarboxylic Acid Monoester.

Ethyl hydrogen glutarate, a monoester of glutaric acid, is a chemical compound with increasing relevance in various scientific domains, particularly in organic synthesis and as a potential building block for pharmacologically active molecules. This technical guide provides a comprehensive overview of its core properties, synthesis methodologies, and potential metabolic pathways, tailored for researchers, scientists, and professionals in drug development.

Core Molecular and Physical Properties

This compound, also known as 5-ethoxy-5-oxopentanoic acid, is characterized by the following molecular and physical properties.[1][2][3] This data is crucial for its application in experimental settings and for the prediction of its behavior in chemical and biological systems.

| Property | Value | Source |

| Molecular Formula | C7H12O4 | [1][2][3] |

| Molecular Weight | 160.17 g/mol | [1][2][3] |

| CAS Number | 1070-62-8 | [1][2] |

| Appearance | Colorless to pale yellow liquid | [3][4] |

| Boiling Point | 237 °C (for diethyl glutarate) | [5] |

| Density | 1.022 g/mL at 25 °C (for diethyl glutarate) | [5] |

Synthesis of this compound

The synthesis of this compound can be approached through several synthetic strategies. A common and effective method involves the reaction of glutaric anhydride with ethanol. This reaction proceeds via the nucleophilic attack of ethanol on one of the carbonyl carbons of the anhydride, leading to the opening of the ring and the formation of the monoester.

Experimental Protocol: Synthesis from Glutaric Anhydride

A detailed experimental protocol for the synthesis of a related compound, β-methylglutaric anhydride, is available in Organic Syntheses, which can be adapted for the synthesis of glutaric anhydride and its subsequent reaction with ethanol.[6] The general steps for the synthesis of this compound from glutaric anhydride are as follows:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve glutaric anhydride in an excess of anhydrous ethanol.

-

Reaction Conditions: The reaction mixture is typically heated to reflux to ensure the completion of the reaction. The progress of the reaction can be monitored using techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up and Purification: Upon completion, the excess ethanol is removed under reduced pressure. The resulting crude product can be purified by distillation or column chromatography to yield pure this compound.

An alternative approach involves the partial hydrolysis of diethyl glutarate.[5][7][8][9][10] This method requires careful control of the reaction conditions to favor the formation of the monoester over the complete hydrolysis to glutaric acid.

Role in Drug Discovery and Development

This compound serves as a valuable building block, or synthon, in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[11][12][13][14] Its bifunctional nature, possessing both a carboxylic acid and an ester group, allows for a variety of chemical transformations, making it a versatile intermediate in multi-step synthetic routes. The carboxylic acid moiety can be converted into amides, acid chlorides, or other derivatives, while the ester group can be hydrolyzed or transesterified.

Logical Workflow for Utilizing this compound in Synthesis

The following diagram illustrates a logical workflow for the incorporation of this compound into a more complex molecular scaffold, a common practice in drug discovery.

Potential Metabolic Pathways

While specific metabolic pathways for this compound are not extensively documented, its structure as a dicarboxylic acid monoester suggests it would likely be metabolized in a manner similar to other endogenous and exogenous dicarboxylic acids. The metabolism of dicarboxylic acids is a key area of research, particularly in the context of certain metabolic disorders.

The probable metabolic fate of this compound would involve enzymatic hydrolysis of the ester bond to yield glutaric acid and ethanol. Glutaric acid can then enter central metabolic pathways. The following diagram outlines a potential metabolic pathway.

Further research is required to elucidate the specific enzymes and intermediates involved in the metabolism of this compound and to understand its potential biological activities and toxicological profile. The information presented in this guide serves as a foundational resource for scientists and researchers working with this versatile chemical compound.

References

- 1. This compound | C7H12O4 | CID 66114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. This compound, 97% | CymitQuimica [cymitquimica.com]

- 4. chembk.com [chembk.com]

- 5. 二乙基戊二酸(酯) ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Diethyl glutarate | C9H16O4 | CID 13163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pschemicals.com [pschemicals.com]

- 9. Diethyl Glutarate | 818-38-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 10. Diethyl glutarate(818-38-2) IR Spectrum [m.chemicalbook.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Revolutionizing Retrosynthesis with Computational Tools | The Scientist [the-scientist.com]

- 14. youtube.com [youtube.com]

An In-depth Technical Guide on the Solubility of Ethyl Hydrogen Glutarate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl hydrogen glutarate (also known as monoethyl glutarate) is a monoester of glutaric acid with applications in organic synthesis and potentially as a plasticizer or solvent. A thorough understanding of its solubility in various organic solvents is critical for its application in synthesis, purification, and formulation development. This technical guide provides a summary of the currently available information on the solubility of this compound in common organic solvents. Despite a comprehensive search of scientific literature and chemical databases, quantitative solubility data for this compound remains largely unavailable. This guide, therefore, focuses on presenting the existing qualitative solubility information, solubility data of structurally similar compounds, and a general experimental protocol for determining the solubility of a liquid solute.

Introduction to this compound

This compound is an organic compound with the chemical formula C₇H₁₂O₄.[1][2] It possesses both an ester and a carboxylic acid functional group, which influences its physical and chemical properties, including its solubility. Understanding its solubility profile is essential for designing and optimizing chemical reactions, developing purification strategies, and formulating products where it may be a component.

Physical Properties of this compound:

| Property | Value | Reference |

| Molecular Formula | C₇H₁₂O₄ | [1][2] |

| Molecular Weight | 160.17 g/mol | [1] |

| Appearance | Colorless to yellowish liquid | [2][3] |

| Melting Point | -30 °C | [3] |

| Boiling Point | 246-247 °C | [3] |

Solubility of this compound: Qualitative Assessment

Currently, there is a lack of specific quantitative data in publicly accessible literature regarding the solubility of this compound in common organic solvents. However, several sources provide qualitative descriptions of its solubility.

General qualitative statements indicate that this compound is soluble in ethanol, ether, and other organic solvents , and slightly soluble in water .[3][4] This general solubility is expected given its chemical structure, which contains both a polar carboxylic acid group and a less polar ethyl ester group, allowing for interactions with a range of organic solvents.

Solubility of Structurally Related Compounds

In the absence of quantitative data for this compound, examining the solubility of structurally similar compounds can provide valuable insights. Dimethyl glutarate and diethyl glutarate are close analogs that lack the free carboxylic acid moiety.

Qualitative Solubility of Glutarate Diesters:

| Compound | Solvents in which it is Soluble | Water Solubility | Reference |

| Dimethyl Glutarate | Alcohols, ketones, ethers, many hydrocarbons | Slightly soluble/Sparingly soluble | [5][6][7] |

| Diethyl Glutarate | Ethanol, ether, and other organic solvents | Limited solubility/Slightly soluble | [8][9] |

The parent dicarboxylic acid, glutaric acid, is soluble in polar organic solvents like ethanol and methanol, and also shows solubility in chloroform.[10][11] The presence of the free carboxylic acid in this compound would suggest a higher affinity for polar solvents compared to its diester counterparts.

Experimental Protocol for Solubility Determination of a Liquid Solute

For researchers requiring precise solubility data for this compound, direct experimental determination is necessary. Below is a generalizable protocol for determining the solubility of a liquid solute, like this compound, in various organic solvents. This method is based on the isothermal shake-flask method, a reliable technique for generating solubility data.

Objective: To determine the concentration of this compound in a saturated solution of a specific organic solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, chloroform, DMF, DMSO) of analytical grade

-

Thermostatic shaker or water bath with agitation

-

Calibrated thermometer

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (chemically compatible with the solvent)

-

Vials with airtight seals

-

Analytical instrumentation for quantification (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID), High-Performance Liquid Chromatography (HPLC))

Procedure:

-

Preparation of Supersaturated Solutions: In a series of vials, add an excess amount of this compound to a known volume or mass of the chosen organic solvent. The amount of solute should be sufficient to ensure that a saturated solution is formed with undissolved solute remaining.

-

Equilibration: Securely seal the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) with constant agitation to ensure the solution reaches saturation.

-

Phase Separation: After equilibration, stop the agitation and allow the vials to rest in the thermostat for a period (e.g., 2-4 hours) to allow the undissolved this compound to settle.

-

Sampling: Carefully withdraw a sample from the clear supernatant of each vial using a pre-warmed (to the equilibration temperature) syringe. Immediately filter the sample through a syringe filter into a pre-weighed volumetric flask to remove any undissolved micro-droplets.

-

Dilution and Quantification: Accurately weigh the collected filtrate and then dilute it to a known volume with the same solvent. Analyze the concentration of this compound in the diluted sample using a pre-calibrated analytical method (e.g., GC-FID or HPLC).

-

Data Calculation: Based on the measured concentration and the dilution factor, calculate the solubility of this compound in the solvent at the specified temperature. Express the solubility in appropriate units (e.g., g/100 mL, mol/L).

-

Validation: Repeat the experiment at least three times to ensure the reproducibility of the results.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: Workflow for Experimental Solubility Determination.

Conclusion

While qualitative information suggests that this compound is soluble in common organic solvents, this technical guide highlights the significant gap in the publicly available quantitative solubility data. For applications requiring precise knowledge of its solubility, experimental determination is essential. The provided general protocol and workflow diagram offer a robust starting point for researchers to generate reliable solubility data for this compound, thereby enabling its effective use in various scientific and industrial applications. Future research to quantify the solubility of this compound in a range of solvents at different temperatures would be a valuable contribution to the chemical literature.

References

- 1. This compound | C7H12O4 | CID 66114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 97% | CymitQuimica [cymitquimica.com]

- 3. chembk.com [chembk.com]

- 4. CAS 1070-62-8: Monoethyl glutarate | CymitQuimica [cymitquimica.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. CAS 1119-40-0: Dimethyl glutarate | CymitQuimica [cymitquimica.com]

- 7. Page loading... [wap.guidechem.com]

- 8. CAS 818-38-2: Diethyl glutarate | CymitQuimica [cymitquimica.com]

- 9. chembk.com [chembk.com]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. Glutaric Acid Formula - GeeksforGeeks [geeksforgeeks.org]

literature review on 5-ethoxy-5-oxopentanoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the available scientific literature on 5-ethoxy-5-oxopentanoic acid. Due to the limited volume of research focused specifically on this molecule, this document also encompasses information on its key derivatives, which are more extensively studied and utilized in various research and development applications.

Chemical and Physical Properties

5-Ethoxy-5-oxopentanoic acid, with the CAS number 1070-62-8, is a dicarboxylic acid monoester.[1][2] The following table summarizes its key physicochemical properties, alongside those of some of its well-documented derivatives. This comparative data is essential for understanding its chemical behavior and potential applications in synthesis.

| Property | 5-Ethoxy-5-oxopentanoic acid | (S)-2-((tert-butoxycarbonyl)amino)-5-ethoxy-5-oxopentanoic acid | 2-Amino-5-ethoxy-5-oxopentanoic acid |

| CAS Number | 1070-62-8[1][2] | Not available | 45025-28-3[3] |

| Molecular Formula | C₇H₁₂O₄[4] | C₁₄H₂₅NO₆ | C₇H₁₃NO₄[3] |

| Molecular Weight | 160.17 g/mol [4] | 319.36 g/mol | 175.18 g/mol [3] |

| IUPAC Name | 5-ethoxy-5-oxopentanoic acid[1] | (2S)-2-[(tert-butoxycarbonyl)amino]-5-ethoxy-5-oxopentanoic acid | 2-amino-5-ethoxy-5-oxopentanoic acid[3] |

| Physical Form | Clear liquid, Colorless - Yellow[1] | Not specified | Not specified |

| Synonyms | Ethyl hydrogen glutarate, Glutaric acid monoethyl ester | Boc-L-Glu-OEt | Glutamic acid gamma-ethyl ester[3] |

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of 5-ethoxy-5-oxopentanoic acid are not extensively published in peer-reviewed literature. However, based on the synthesis of its derivatives, a general workflow can be conceptualized. The synthesis of related compounds, such as 2-((tert-butoxycarbonyl)amino)-5-methoxy-5-oxopentanoic acid, involves the esterification of the corresponding amino acid.

A plausible synthetic route to 5-ethoxy-5-oxopentanoic acid and its derivatives is outlined in the workflow diagram below. This represents a logical relationship for the synthesis rather than a specific, validated experimental protocol.

Biological Activity and Applications

Currently, there is a lack of published research on the specific biological activities or signaling pathway interactions of 5-ethoxy-5-oxopentanoic acid itself. Its primary utility, as suggested by the available literature on its derivatives, is as a building block in organic synthesis.

The derivatives of 5-ethoxy-5-oxopentanoic acid, particularly the amino-protected versions, have several applications:

-

Pharmaceutical Development : These compounds serve as crucial intermediates in the synthesis of bioactive molecules and pharmaceuticals.[5]

-

Biochemical Research : They are utilized in studies concerning amino acids and their derivatives, which can contribute to a deeper understanding of protein synthesis and enzyme function.[5]

-

Peptide Synthesis : The structure of these derivatives allows for their incorporation into peptide chains, making them valuable in the field of peptide chemistry.[6]

An important application of related structures is in the synthesis of therapeutic peptides. For example, the structure of Tirzepatide, a dual GIP and GLP-1 receptor agonist for the treatment of type 2 diabetes and obesity, incorporates a modified glutamic acid residue linked to a fatty diacid side chain.[7] This highlights the relevance of such dicarboxylic acid monoesters in the development of novel therapeutics.

Signaling Pathways

No specific signaling pathways involving 5-ethoxy-5-oxopentanoic acid have been identified in the reviewed literature. While research on other structurally related compounds, such as perfluorononanoic acid, has shown interactions with pathways like the MAPK signaling pathway, these findings cannot be directly extrapolated to 5-ethoxy-5-oxopentanoic acid.[8] Similarly, mitochonic acid 5 has been shown to activate the MAPK–ERK–yap signaling pathways, but this is a distinct molecule.[9]

The diagram below illustrates a generalized experimental workflow that could be employed to investigate the potential effects of 5-ethoxy-5-oxopentanoic acid on a signaling pathway, should future research suggest such activity.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. 5-Ethoxy-5-oxopentanoic acid | CAS#:1070-62-8 | Chemsrc [chemsrc.com]

- 3. 2-Amino-5-ethoxy-5-oxopentanoic acid | C7H13NO4 | CID 14241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-Ethoxy-3-oxopentanoic acid | C7H12O4 | CID 56990577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Buy (S)-2-((tert-butoxycarbonyl)amino)-5-ethoxy-5-oxopentanoic acid [smolecule.com]

- 6. Buy (S)-4-((tert-Butoxycarbonyl)amino)-5-ethoxy-5-oxopentanoic acid | 86938-17-2 [smolecule.com]

- 7. Tirzepatide - Wikipedia [en.wikipedia.org]

- 8. Alterations of cytokines and MAPK signaling pathways are related to the immunotoxic effect of perfluorononanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mitochonic acid 5 activates the MAPK–ERK–yap signaling pathways to protect mouse microglial BV-2 cells against TNFα-induced apoptosis via increased Bnip3-related mitophagy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Health and Safety Handling of Ethyl Hydrogen Glutarate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for the handling of ethyl hydrogen glutarate. The following sections detail its properties, hazards, handling procedures, and emergency responses, adhering to the highest safety standards for laboratory and research environments.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of this compound is fundamental to its safe handling.

| Property | Value | Source |

| Molecular Formula | C7H12O4 | [1][2][3][4][5] |

| Molecular Weight | 160.17 g/mol | [2][3][4][6] |

| Appearance | Colorless to pale yellow liquid | [1][3] |

| Melting Point | -30°C to 8°C | [1][4][7] |

| Boiling Point | 246-247°C; 150°C at 15 Torr; 118-120°C at 1.5mm | [1][4][7] |

| Density | 1.11 - 1.20 g/cm³ | [1][4][7] |

| Flash Point | 118-120°C at 1.5mm | [4][7] |

| Solubility | Soluble in ethanol and ether; slightly soluble in water | [1] |

| Refractive Index | 1.4365 - 1.445 | [4][7] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its hazard classifications according to the Globally Harmonized System (GHS).

| Hazard Class | GHS Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation |

Risk and Safety Phrases:

-

R36/38: Irritating to eyes and skin.[1]

-

S26: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[1]

-

S36/37/39: Wear suitable protective clothing, gloves and eye/face protection.[1]

Handling and Storage

Proper handling and storage procedures are critical to minimize the risk of exposure and ensure the stability of the chemical.

Handling:

-

Use in a well-ventilated area.[4]

-

Provide appropriate exhaust ventilation where dust is formed.[2]

-

Wear suitable protective clothing, gloves, and eye/face protection.[1][4]

-

Use non-sparking tools to prevent fire caused by electrostatic discharge.[4]

Storage:

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound.

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[1][8]

-

Skin Protection: Wear protective gloves and clothing to prevent skin exposure.[1][8][9]

-

Respiratory Protection: For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[2] Respirators and their components must be tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[2]

Accidental Release Measures

In the event of a spill, immediate and appropriate action must be taken to contain the spill and prevent exposure.

-

Personal Precautions: Use personal protective equipment.[2] Avoid breathing vapors, mist, or gas.[2] Ensure adequate ventilation.[2][8] Evacuate personnel to safe areas.[2]

-

Environmental Precautions: Do not let the product enter drains.[2][10]

-

Methods for Cleaning Up: Pick up and arrange disposal without creating dust.[2][10] Sweep up and shovel.[2][10] Keep in suitable, closed containers for disposal.[2][10] Soak up with inert absorbent material.[5]

Caption: Workflow for Handling a Chemical Spill.

First Aid Measures

Immediate first aid is crucial in the event of exposure to this compound.

-

General Advice: Consult a physician and show them the safety data sheet.[2][10]

-

Inhalation: Move the person into fresh air.[2][10] If not breathing, give artificial respiration.[2][10] Consult a physician.[2][10]

-

Skin Contact: Wash off with soap and plenty of water.[2][10] Consult a physician.[2][10] Remove contaminated clothing.[11]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2][8][10] Remove contact lenses if present and easy to do.[8]

-

Ingestion: Never give anything by mouth to an unconscious person.[2][10] Rinse mouth with water.[2][10] Consult a physician.[2][10]

Caption: First Aid for Different Exposure Routes.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2][10]

-

Special Hazards: Hazardous decomposition products may include carbon dioxide and nitrogen oxides.[2][10]

-

Advice for Firefighters: Wear self-contained breathing apparatus for firefighting if necessary.[2][10]

Toxicological Information

The toxicological properties of this compound have not been thoroughly investigated.[2][10]

-

Acute Toxicity: No data available.[5]

-

Skin Corrosion/Irritation: Causes skin irritation.[4][5][6][7]

-

Serious Eye Damage/Irritation: Causes serious eye irritation.[4][5][6][7]

-

Respiratory or Skin Sensitization: No data available.[5]

-

Germ Cell Mutagenicity: No data available.[5]

-

Carcinogenicity: No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC.[2][10]

-

Specific Target Organ Toxicity - Single Exposure: May cause respiratory irritation.[2][6][10]

-

Specific Target Organ Toxicity - Repeated Exposure: No data available.[2][10]

Disposal Considerations

-

Product: Burn in a chemical incinerator equipped with an afterburner and scrubber.[2] Offer surplus and non-recyclable solutions to a licensed disposal company.[2]

-

Contaminated Packaging: Dispose of as unused product.[2] Waste is classified as hazardous and should be disposed of in accordance with European Directives on waste and hazardous waste and local regulations.[5]

Experimental Protocols

Detailed experimental protocols for the toxicological and safety testing of this compound are not publicly available in the searched resources. The information provided in this guide is based on standard safety data sheets and chemical handling procedures. Researchers should develop specific protocols for their experimental setups in consultation with their institution's environmental health and safety department. These protocols should incorporate the safety precautions and handling guidelines outlined in this document.

This guide is intended to provide a comprehensive overview of the health and safety considerations for handling this compound. It is imperative that all personnel handling this chemical are thoroughly trained in its proper use, storage, and emergency procedures. Always refer to the most current Safety Data Sheet provided by the supplier before use.

References

- 1. chembk.com [chembk.com]

- 2. capotchem.cn [capotchem.cn]

- 3. This compound, 97% | CymitQuimica [cymitquimica.com]

- 4. echemi.com [echemi.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. This compound | C7H12O4 | CID 66114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 1070-62-8 [amp.chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. capotchem.com [capotchem.com]

- 11. hazmatschool.com [hazmatschool.com]

An In-depth Technical Guide to the Discovery and History of Glutaric Acid Monoesters

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of glutaric acid and its monoesters. It details the evolution of synthetic methodologies from early laboratory preparations to modern, selective techniques. Key physicochemical properties are systematically presented, and detailed experimental protocols for pivotal syntheses are provided. The guide further explores the biological significance of glutaric acid as a key intermediate in amino acid metabolism and its pathological role in the inherited metabolic disorder, Glutaric Aciduria Type I. This is illustrated through a detailed signaling pathway diagram. This document serves as a technical resource for researchers and professionals in chemistry and drug development, offering foundational knowledge and practical insights into this important class of molecules.

Introduction

Glutaric acid, systematically named pentanedioic acid, is a five-carbon linear α,ω-dicarboxylic acid with the chemical formula C₃H₆(COOH)₂.[1][2] Unlike the related succinic and adipic acids, which have limited water solubility, glutaric acid is highly soluble in water, with a solubility of over 50% (w/w) at room temperature.[2] This property, along with the reactivity of its two carboxylic acid groups, makes it a versatile building block in organic synthesis.

Glutaric acid monoesters, which have one carboxyl group esterified and the other free, are particularly valuable intermediates. They are used in the synthesis of polymers, plasticizers, pharmaceuticals, and other fine chemicals. The differential reactivity of the ester and carboxylic acid functionalities allows for selective chemical transformations, making them crucial in the construction of complex molecules.

This guide traces the historical discovery and development of synthetic routes for both glutaric acid and its monoesters, presents their key quantitative data, details important experimental protocols, and illustrates their role in metabolic pathways.

Discovery and History of Glutaric Acid

Glutaric acid occurs naturally in sources such as green sugar beets and the water extracts of crude wool.[3] Its history is intrinsically linked to the broader development of organic chemistry in the 19th and 20th centuries.

Early Synthesis of Glutaric Acid

Early laboratory preparations of glutaric acid showcased the ingenuity of synthetic chemists. Several classical methods have been documented, highlighting different approaches to constructing the five-carbon dicarboxylic acid backbone.

-

From Trimethylene Cyanide: One of the earliest and most well-documented methods involves the hydrolysis of trimethylene cyanide (glutaronitrile). This reaction proceeds by first reacting 1,3-dibromopropane with sodium or potassium cyanide to form the dinitrile, which is subsequently hydrolyzed using a strong acid or base to yield glutaric acid.[4]

-

From Methylene Dimalonic Ester: Another classic synthesis involves the hydrolysis of methylene dimalonic ester.[3][4]

-

Oxidation of Cyclic Precursors: The oxidation of five-membered rings proved to be a viable route. The oxidation of cyclopentanone with nitric acid in the presence of a vanadium catalyst was a notable method.[3][4]

Industrial Production

With the growth of the chemical industry, more scalable methods for glutaric acid production were developed. A significant source of industrial glutaric acid is as a by-product in the large-scale manufacture of adipic acid. This process typically involves the oxidation of a mixture of cyclohexanol and cyclohexanone, which also yields succinic and glutaric acids.[5]

Synthesis and History of Glutaric Acid Monoesters

The selective synthesis of a dicarboxylic acid monoester presents a classic chemical challenge: how to differentiate between two identical functional groups. The history of glutaric acid monoester synthesis reflects the development of increasingly sophisticated methods for achieving this selectivity.

While a definitive first synthesis is difficult to pinpoint from available literature, early approaches to monoesterification often relied on statistical methods or the slight differences in reactivity that could be exploited under carefully controlled conditions. A notable early reference points to a 1954 publication in the Journal of the American Chemical Society for a reflux reaction between glutaric acid and methanol, though this method often struggles with selectivity, producing significant amounts of the diester by-product.[6][7]

A more reliable and highly selective method involves the use of glutaric anhydride as the starting material. The ring-opening of the anhydride with an alcohol is a highly efficient way to produce the monoester exclusively, as the second carboxyl group is generated during the reaction and is not available for esterification under these conditions.

Key Synthetic Methodologies

Several strategies have been developed to achieve selective monoesterification:

-

Direct Esterification of Glutaric Acid: This involves reacting glutaric acid with an alcohol, typically with an acid catalyst. The primary challenge is preventing the formation of the diester. Controlling stoichiometry and reaction time can favor the monoester, but separation from the starting diacid and the diester by-product is often difficult.[6]

-

Ring-Opening of Glutaric Anhydride: This is a highly effective and clean method. Reacting glutaric anhydride with one equivalent of an alcohol (or a corresponding alkoxide) leads to the nucleophilic attack on one of the carbonyl carbons, opening the ring and forming the monoester in high yield. This method avoids the formation of the diester.[6]

-

Modern Catalytic Methods: More recent developments include the use of heterogeneous catalysts, such as bifunctional alumina or ion-exchange resins, which can provide high selectivity for monoesterification under milder, more environmentally friendly conditions.

Quantitative Data: Physicochemical Properties

The physical and chemical properties of glutaric acid and its monoesters are crucial for their application in synthesis, purification, and formulation. The following tables summarize key data for glutaric acid and its simple alkyl monoesters.

| Property | Glutaric Acid | Monomethyl Glutarate | Monoethyl Glutarate (as acyl chloride) |

| CAS Number | 110-94-1[1] | 1501-27-5[8] | 5205-39-0[9] |

| Molecular Formula | C₅H₈O₄[1] | C₆H₁₀O₄[8] | C₇H₁₁ClO₃[9] |

| Molecular Weight | 132.11 g/mol [3] | 146.14 g/mol [8][10] | 178.61 g/mol [9] |

| Appearance | Colorless crystals or white solid[11] | Solid[8] | - |

| Melting Point | 95 - 98 °C[2][11] | 150 - 151 °C[8] | - |

| Boiling Point | 302-304 °C (decomposes)[3]200 °C at 20 mmHg[2][11] | 150-151 °C at 10 mmHg[10][12] | 68-70 °C at 0.07 mmHg[9] |

| Density | ~1.429 g/cm³[3] | 1.169 g/mL at 25 °C[10][12] | - |

| Solubility in Water | 639 g/L at 20 °C[3](Highly Soluble) | Slightly soluble[10][13] | - |

| Refractive Index (n20/D) | 1.41878 (at 106 °C)[3] | 1.438[12][13] | 1.443[9] |

Experimental Protocols

Detailed experimental procedures are essential for the replication of synthetic work. Below are protocols for a historical synthesis of glutaric acid and a modern, selective synthesis of its monomethyl ester.

Protocol 1: Synthesis of Glutaric Acid from Trimethylene Cyanide (Historical Method)

This procedure is adapted from Organic Syntheses, a classic collection of reliable laboratory methods.[4]

Materials:

-

Trimethylene cyanide (100 g, 1.06 moles)

-

Concentrated Hydrochloric Acid (sp. gr. 1.18, 500 g)

-

Ether

-

Benzene

Procedure:

-

A mixture of 100 g of trimethylene cyanide and 500 g of concentrated hydrochloric acid is placed in a 2-L round-bottomed flask.[4]

-

The mixture is refluxed for approximately four hours.[4]

-

The resulting solution is evaporated to dryness, preferably under reduced pressure.[4]

-

The dry residue, consisting of glutaric acid and ammonium chloride, is extracted with about 300 cc of boiling ether. The ether extraction is repeated twice with 100-cc portions.[4]

-

The combined ether extracts are filtered and evaporated to a volume of 150–200 cc, at which point crystallization begins.[4]

-

One liter of benzene is added, and the mixture is heated until the glutaric acid dissolves.[4]

-

Upon cooling in an ice-salt bath, the glutaric acid crystallizes. The crystals are collected by filtration.

-

The filtrate can be concentrated to obtain a second crop of crystals. The total yield is approximately 83–85%.[4]

Protocol 2: Synthesis of Glutaric Acid Monomethyl Ester from Glutaric Anhydride

This procedure is based on a modern, selective method that leverages the ring-opening of an anhydride.[6]

Materials:

-

Sodium methoxide

-

Glutaric anhydride

-

Anhydrous ethylene glycol dimethyl ether (solvent)

-

Hydrochloric acid

-

Organic solvent for extraction (e.g., dichloromethane)

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

Preparation of Solutions: Separately dissolve sodium methoxide and glutaric anhydride in anhydrous ethylene glycol dimethyl ether.[6]

-

Reaction: Slowly add the glutaric anhydride solution dropwise to the sodium methoxide solution with stirring. The reaction is a homogeneous phase reaction.[6]

-

Isolation of Salt: Concentrate the reaction mixture, and the resulting product, glutaric acid monomethyl ester sodium salt, is isolated by filtration and dried.[6]

-

Acidification: Suspend the sodium salt in an organic solvent like dichloromethane. Cool the suspension and adjust the pH to be strongly acidic (e.g., pH 2-3) by adding aqueous hydrochloric acid.[6]

-

Extraction: Allow the layers to separate. Extract the aqueous layer multiple times with the organic solvent.[6]

-

Purification: Combine the organic layers, dry over an anhydrous drying agent (e.g., magnesium sulfate), filter, and remove the solvent under reduced pressure to obtain the final product, glutaric acid monomethyl ester. This method provides high purity and yield.[6]

Biological Significance and Metabolic Pathways

Glutaric acid is a natural human metabolite, playing a key role as an intermediate in the catabolism of the essential amino acids lysine and tryptophan.[2] However, the accumulation of glutaric acid and its derivatives is neurotoxic, leading to a severe inherited metabolic disorder.

Glutaric Aciduria Type I (GA-I)

Glutaric Aciduria Type I is an autosomal recessive disorder caused by a deficiency of the mitochondrial enzyme glutaryl-CoA dehydrogenase (GCDH) . This enzyme is responsible for the conversion of glutaryl-CoA to crotonyl-CoA in the degradation pathway of lysine and tryptophan.

When GCDH is deficient, glutaryl-CoA accumulates and is subsequently hydrolyzed to glutaric acid. A side pathway also leads to the formation of 3-hydroxyglutaric acid. The buildup of these metabolites is particularly damaging to the basal ganglia in the brain, leading to severe neurological symptoms, including dystonia and dyskinesia, often triggered by metabolic stress like an infection.

The following diagram illustrates the metabolic block and its consequences.

Analytical Workflow for Clinical Diagnosis

The diagnosis of GA-I relies on the detection of elevated levels of glutaric acid and 3-hydroxyglutaric acid in biological fluids, primarily urine and blood. Modern clinical laboratories utilize mass spectrometry-based methods for accurate quantification.

The diagram below outlines a typical workflow for the analysis of glutaric acid from a patient sample.

Conclusion

Glutaric acid and its monoesters represent a fascinating intersection of synthetic organic chemistry, industrial processing, and human biochemistry. From early, arduous laboratory syntheses to modern, highly selective catalytic methods, the chemistry of these compounds has evolved significantly. The monoesters, in particular, remain valuable intermediates due to their bifunctional nature, enabling complex molecular constructions. Furthermore, the central role of glutaric acid in the pathophysiology of Glutaric Aciduria Type I underscores the critical importance of understanding its metabolic context. The analytical techniques developed to quantify this metabolite have been instrumental in the diagnosis and management of this severe disorder. This guide serves as a foundational resource, providing historical context, practical data, and detailed protocols for scientists and researchers engaged in work related to these versatile five-carbon molecules.

References

- 1. Glutaric Acid | C5H8O4 | CID 743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Glutaric acid - Wikipedia [en.wikipedia.org]

- 3. Glutaric Acid [drugfuture.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Glutaric acid synthesis - chemicalbook [chemicalbook.com]

- 6. CN102260171B - Synthesis method of glutaric acid monomethyl ester sodium salt and glutaric acid monomethyl ester - Google Patents [patents.google.com]

- 7. CN102260171A - Synthesis method of glutaric acid monomethyl ester sodium salt and glutaric acid monomethyl ester - Google Patents [patents.google.com]

- 8. Monomethyl glutarate | C6H10O4 | CID 73917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Glutaric acid monoethyl ester chloride = 97.0 NT 5205-39-0 [sigmaaldrich.com]

- 10. chembk.com [chembk.com]

- 11. Glutaric acid | 110-94-1 [chemicalbook.com]

- 12. 1501-27-5 CAS MSDS (MONO-METHYL GLUTARATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 13. parchem.com [parchem.com]

An In-depth Technical Guide to the Thermodynamic Properties of C7H12O4 Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of various isomers of C7H12O4. The information contained herein is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and related fields where a thorough understanding of the physicochemical properties of organic molecules is crucial.

Introduction to C7H12O4 Isomers

The molecular formula C7H12O4 represents a variety of isomers, primarily dicarboxylic acid esters, which exhibit a range of physical and chemical properties. These differences arise from the structural variations in the carbon backbone and the arrangement of the ester groups. Understanding the thermodynamic properties of these isomers is essential for predicting their behavior in chemical and biological systems, including their reactivity, stability, and metabolic fate. This guide focuses on several prominent isomers, including diethyl malonate, dimethyl glutarate, and diethyl succinate, for which experimental data are available.

Core Thermodynamic Properties

The following tables summarize the key thermodynamic and physical properties of selected C7H12O4 isomers. These values have been compiled from various reputable sources, including the NIST WebBook and other peer-reviewed scientific literature.

Table 1: Physical Properties of C7H12O4 Isomers

| Property | Diethyl Malonate | Dimethyl Glutarate | Diethyl Succinate |

| CAS Number | 105-53-3[1][2][3] | 1119-40-0[4][5][6][7] | 123-25-1[8] |

| Molecular Weight ( g/mol ) | 160.17[2][9] | 160.17[4][6] | 174.19[8] |

| Boiling Point (°C) | 199[2] | 215-217 | 218[8][10] |

| Melting Point (°C) | -50[2] | -13[7] | -20[8] |

| Density (g/mL at 20°C) | 1.055 | 1.09 | 1.04[8] |

| Vapor Pressure (mmHg) | 0.04 | 1.33 hPa (55 °C)[8] | 0.13[10] |

Table 2: Thermodynamic Properties of C7H12O4 Isomers

| Property | Diethyl Malonate | Dimethyl Glutarate | Diethyl Succinate |

| Standard Enthalpy of Formation (liquid, kJ/mol) | -765.8 ± 1.0 | ||

| Standard Enthalpy of Formation (gas, kJ/mol) | -708.5 ± 1.1 | ||

| Standard Molar Heat Capacity (liquid, J/mol·K) | 284.9 at 294.6 K[11] | ||

| Enthalpy of Vaporization (kJ/mol) | 57.3 ± 0.4 | ||

| Standard Gibbs Free Energy of Formation (kJ/mol) | |||

| Heat of Combustion (kJ/mol) |

Experimental Protocols for Determining Thermodynamic Properties

Accurate determination of thermodynamic properties relies on precise experimental methodologies. The following sections detail the standard protocols for measuring key thermodynamic parameters of liquid organic esters like the isomers of C7H12O4.

Bomb Calorimetry for Enthalpy of Combustion

Objective: To determine the heat of combustion of a liquid organic compound.

Methodology:

-

Sample Preparation: A precisely weighed sample of the liquid ester (typically 0.5-1.0 g) is placed in a crucible. A cotton or nichrome wire is positioned to be in contact with the sample to ensure ignition.

-

Bomb Assembly: The crucible is placed inside a high-pressure stainless steel vessel known as a "bomb." The bomb is then sealed and pressurized with pure oxygen to approximately 30 atm.

-

Calorimeter Setup: The sealed bomb is submerged in a known volume of water in an insulated container (the calorimeter). The initial temperature of the water is recorded with high precision.

-

Ignition and Data Acquisition: The sample is ignited by passing an electric current through the wire. The combustion reaction releases heat, which is absorbed by the bomb and the surrounding water. The temperature of the water is continuously monitored until it reaches a maximum and then begins to cool.

-

Calculation: The heat of combustion is calculated from the temperature rise, the heat capacity of the calorimeter system (which is predetermined by combusting a standard substance like benzoic acid), and the mass of the sample.

Differential Scanning Calorimetry (DSC) for Heat Capacity

Objective: To measure the heat capacity of a liquid sample as a function of temperature.

Methodology:

-

Sample Preparation: A small, accurately weighed amount of the liquid ester (typically 5-15 mg) is hermetically sealed in an aluminum pan. An empty, sealed aluminum pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC instrument's heating block.

-

Temperature Program: The instrument is programmed to heat the sample and reference at a constant rate (e.g., 10 °C/min) over the desired temperature range.

-

Data Acquisition: The DSC measures the difference in heat flow required to maintain the sample and reference at the same temperature. This differential heat flow is recorded as a function of temperature.

-

Calculation: The heat capacity of the sample is calculated by comparing the heat flow to the sample with the heat flow of a known standard (e.g., sapphire) under the same conditions.

Vapor Pressure Measurement using the Static Method

Objective: To determine the vapor pressure of a liquid at various temperatures.

Methodology:

-

Sample Preparation: A small amount of the degassed liquid ester is introduced into a thermostatted vessel connected to a pressure measuring device (manometer).

-

Evacuation: The space above the liquid is evacuated to remove any air or other non-condensable gases.

-

Equilibration: The vessel is maintained at a constant temperature until the pressure of the vapor in equilibrium with the liquid becomes constant.

-

Pressure Measurement: The equilibrium vapor pressure is recorded at the set temperature.

-

Data Collection: The procedure is repeated at different temperatures to obtain a vapor pressure curve.

Biological Relevance and Metabolic Pathways

For professionals in drug development, understanding the metabolic fate of a compound is as critical as its physical properties. Dicarboxylic acid esters, such as the isomers of C7H12O4, are known to be metabolized in biological systems.

Peroxisomal β-Oxidation of Dicarboxylic Acids

The primary metabolic pathway for dicarboxylic acids is peroxisomal β-oxidation.[1][12] This process occurs in the peroxisomes of cells, primarily in the liver and kidneys. The pathway involves a series of enzymatic reactions that sequentially shorten the carbon chain of the dicarboxylic acid, producing acetyl-CoA and a shorter dicarboxylic acid. The chain length of the dicarboxylic acid can influence the rate of its metabolism.

Below is a simplified representation of the peroxisomal β-oxidation pathway for a generic dicarboxylic acid.

Caption: Simplified workflow of peroxisomal β-oxidation of dicarboxylic acids.

Logical Relationships in Thermodynamic Analysis

The thermodynamic properties of a compound are interconnected. Understanding these relationships is crucial for data validation and for predicting properties that are difficult to measure experimentally.

References

- 1. Diethyl malonate [webbook.nist.gov]

- 2. Diethyl malonate - Wikipedia [en.wikipedia.org]

- 3. Diethyl malonate [webbook.nist.gov]

- 4. Pentanedioic acid, dimethyl ester (CAS 1119-40-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. Pentanedioic acid, dimethyl ester [webbook.nist.gov]

- 6. Page loading... [guidechem.com]

- 7. Dimethyl Glutarate | 1119-40-0 [chemicalbook.com]

- 8. Diethyl succinate for synthesis 123-25-1 [sigmaaldrich.com]

- 9. Diethyl Malonate | C7H12O4 | CID 7761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Diethyl succinate - Wikipedia [en.wikipedia.org]

- 11. Diethyl malonate [webbook.nist.gov]

- 12. Diethyl succinate CAS#: 123-25-1 [m.chemicalbook.com]

An In-depth Technical Guide on the Potential Reactivity of Ethyl Hydrogen Glutarate with Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl hydrogen glutarate, a monoester of glutaric acid, presents a versatile bifunctional molecule for chemical synthesis, particularly in the development of pharmaceuticals and other bioactive compounds. Its structure, featuring both an ester and a carboxylic acid group, allows for selective reactions to introduce various functionalities. This technical guide provides a comprehensive overview of the reactivity of this compound with amines, focusing on the prevalent amidation reaction. We will delve into the underlying mechanisms, influencing factors, potential side reactions, and detailed experimental considerations.

Core Reactivity: Amide Formation

The primary reaction between this compound and an amine is a nucleophilic acyl substitution at the ester carbonyl carbon, resulting in the formation of an N-substituted ethyl glutarate amide and ethanol as a byproduct. This reaction, also known as aminolysis, is a fundamental transformation in organic chemistry.[1][2]

General Reaction Scheme:

The reaction proceeds via a tetrahedral intermediate formed by the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of the ester. The subsequent collapse of this intermediate leads to the expulsion of the ethoxide leaving group.

Factors Influencing Amidation

Several factors can influence the rate and efficiency of the amidation reaction:

-

Nature of the Amine: The nucleophilicity of the amine is a critical factor. Primary amines are generally more reactive than secondary amines due to reduced steric hindrance. Aromatic amines are less nucleophilic than aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic ring, and thus often require more forcing conditions or the use of catalysts.

-

Temperature: The rate of amidation is generally slow at room temperature and often requires heating to proceed at a reasonable rate. However, excessive heat can lead to side reactions.

-

Catalysis: Both acid and base catalysis can be employed to accelerate the reaction. Acid catalysts protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. Base catalysts deprotonate the amine, increasing its nucleophilicity.

-

Solvent: The choice of solvent can influence reaction rates and solubility of reactants. Aprotic solvents are commonly used.

The Challenge of Bifunctionality: Selective Amidation